molecular formula C12H13N3O B6646302 N-(5-cyanopyridin-2-yl)-N-methylcyclobutanecarboxamide

N-(5-cyanopyridin-2-yl)-N-methylcyclobutanecarboxamide

Numéro de catalogue B6646302
Poids moléculaire: 215.25 g/mol
Clé InChI: GNLHNOPTTMTEAG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(5-cyanopyridin-2-yl)-N-methylcyclobutanecarboxamide, also known as CPCCOEt, is a selective antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1). This compound has been extensively studied in scientific research for its potential therapeutic applications in various neurological and psychiatric disorders.

Mécanisme D'action

N-(5-cyanopyridin-2-yl)-N-methylcyclobutanecarboxamide acts as a selective antagonist of the mGluR1 receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system. The mGluR1 receptor is involved in various physiological processes, such as synaptic plasticity, learning, and memory. By blocking the mGluR1 receptor, N-(5-cyanopyridin-2-yl)-N-methylcyclobutanecarboxamide can modulate neurotransmitter release and neuronal excitability, which can lead to therapeutic effects in various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
N-(5-cyanopyridin-2-yl)-N-methylcyclobutanecarboxamide has been shown to have various biochemical and physiological effects in animal models. For example, N-(5-cyanopyridin-2-yl)-N-methylcyclobutanecarboxamide has been shown to increase dopamine release in the striatum, which is a key brain region involved in Parkinson's disease. N-(5-cyanopyridin-2-yl)-N-methylcyclobutanecarboxamide has also been shown to reduce glutamate release and increase GABA release in the hippocampus, which is a key brain region involved in epilepsy and schizophrenia.

Avantages Et Limitations Des Expériences En Laboratoire

N-(5-cyanopyridin-2-yl)-N-methylcyclobutanecarboxamide has several advantages for lab experiments. It is a selective antagonist of the mGluR1 receptor, which allows for specific modulation of this receptor without affecting other receptors or neurotransmitters. N-(5-cyanopyridin-2-yl)-N-methylcyclobutanecarboxamide also has good pharmacokinetic properties, such as high oral bioavailability and good brain penetration. However, N-(5-cyanopyridin-2-yl)-N-methylcyclobutanecarboxamide also has some limitations for lab experiments. It has a short half-life and requires frequent dosing, which can be challenging for long-term studies. N-(5-cyanopyridin-2-yl)-N-methylcyclobutanecarboxamide also has some off-target effects, such as inhibition of the mGluR5 receptor, which can complicate data interpretation.

Orientations Futures

There are several future directions for research on N-(5-cyanopyridin-2-yl)-N-methylcyclobutanecarboxamide. One direction is to further investigate its therapeutic potential in various neurological and psychiatric disorders, such as Parkinson's disease, epilepsy, and schizophrenia. Another direction is to explore its mechanism of action at the molecular and cellular level, which can provide insights into its therapeutic effects and potential side effects. Additionally, future research can focus on developing new analogs of N-(5-cyanopyridin-2-yl)-N-methylcyclobutanecarboxamide with improved pharmacokinetic properties and selectivity for the mGluR1 receptor.

Méthodes De Synthèse

N-(5-cyanopyridin-2-yl)-N-methylcyclobutanecarboxamide can be synthesized through a multistep synthetic route. The first step involves the reaction of 2-cyanopyridine with methylcyclobutanecarboxylic acid in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to form N-methylcyclobutanecarboxamide-2-cyanopyridine (MCCP). This intermediate is then reacted with ethyl chloroformate in the presence of a base, such as triethylamine, to yield N-(5-cyanopyridin-2-yl)-N-methylcyclobutanecarboxamide.

Applications De Recherche Scientifique

N-(5-cyanopyridin-2-yl)-N-methylcyclobutanecarboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, such as Parkinson's disease, epilepsy, and schizophrenia. In Parkinson's disease, N-(5-cyanopyridin-2-yl)-N-methylcyclobutanecarboxamide has been shown to reduce motor deficits and increase dopamine release in animal models. In epilepsy, N-(5-cyanopyridin-2-yl)-N-methylcyclobutanecarboxamide has been shown to reduce seizure activity and improve cognitive function in animal models. In schizophrenia, N-(5-cyanopyridin-2-yl)-N-methylcyclobutanecarboxamide has been shown to reduce the positive symptoms of the disorder, such as hallucinations and delusions, in animal models.

Propriétés

IUPAC Name

N-(5-cyanopyridin-2-yl)-N-methylcyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c1-15(12(16)10-3-2-4-10)11-6-5-9(7-13)8-14-11/h5-6,8,10H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNLHNOPTTMTEAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=NC=C(C=C1)C#N)C(=O)C2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.